Potassium acetamidomethyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium acetamidomethyltrifluoroborate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium acetamidomethyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of acetamidomethylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous feeding of reactants into a reaction vessel, followed by purification steps such as crystallization and drying. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium acetamidomethyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Potassium acetamidomethyltrifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium acetamidomethyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the compound acts as a nucleophile, facilitating the transfer of organic groups to form new bonds. The molecular pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium acetamidomethyltrifluoroborate is unique due to its acetamidomethyl group, which imparts specific reactivity and stability. Compared to other organotrifluoroborates, it offers distinct advantages in certain reactions, such as improved yields and selectivity in Suzuki-Miyaura coupling .
Eigenschaften
Molekularformel |
C3H6BF3KNO |
---|---|
Molekulargewicht |
178.99 g/mol |
IUPAC-Name |
potassium;acetamidomethyl(trifluoro)boranuide |
InChI |
InChI=1S/C3H6BF3NO.K/c1-3(9)8-2-4(5,6)7;/h2H2,1H3,(H,8,9);/q-1;+1 |
InChI-Schlüssel |
IFPUPSIKHZVJQZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CNC(=O)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.